molecular formula C6H10ClF2NO2 B14888397 Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B14888397
M. Wt: 201.60 g/mol
InChI Key: YFIVLRPVPXWLGG-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to a pyrrolidine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Addition of the carboxylic acid group through carboxylation reactions.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoromethyl and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism would depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3r,4r)-4-(Methyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3r,4r)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3r,4r)-4-(Chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1

InChI Key

YFIVLRPVPXWLGG-MMALYQPHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C(F)F.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.